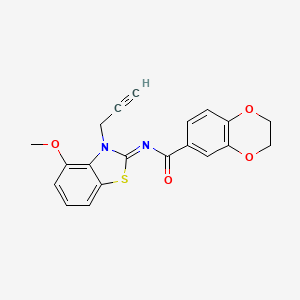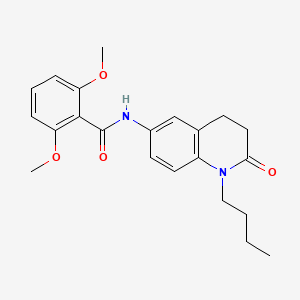
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is a chemical compound with the molecular formula C11H11NO5 . It has a molecular weight of 237.21 .
Synthesis Analysis
The synthesis of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” involves several methods . One notable method involves the use of palladium (II)-catalyzed Heck reaction . This method has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, which is a precursor to cytotoxic natural products carpatamides A–D .Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is complex and involves several atoms including carbon, hydrogen, nitrogen, and oxygen . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” are complex and can involve several steps . For instance, one reaction condition involves the use of potassium carbonate in toluene at 85 degrees Celsius for 3 hours .Physical And Chemical Properties Analysis
“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” has a density of 1.3±0.1 g/cm3, a boiling point of 388.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 178.3±27.1 °C .Applications De Recherche Scientifique
Antiviral Activity
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate has been investigated for its antiviral potential. Researchers synthesized derivatives of this compound and evaluated their inhibitory effects against influenza A and Coxsackie B4 viruses. Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant activity against influenza A, with an IC₅₀ value of 7.53 μmol/L . Other derivatives also exhibited potent antiviral properties .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have been explored for their anti-inflammatory and analgesic effects. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited both activities, along with low ulcerogenic indices .
Biological and Clinical Applications
Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have a broad-spectrum of biological activities. These compounds are of interest due to their potential therapeutic applications. The indole scaffold is present in several synthetic drug molecules, making it valuable for drug development .
Chemical Synthesis and Reactions
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate serves as a reactant in various chemical reactions. It has been employed in the preparation of indolylquinoxalines, alkylindoles, and arylation reactions. Additionally, it participates in enantioselective Friedel-Crafts alkylation and stereoselective synthesis of cyclopentaindolones .
Polymerization and Functionalization
The compound’s acrylate functionality allows it to participate in polymerization processes. Researchers have explored its use in forming polymers with pendant reactive groups. Functionalization of non-functional polymers and binding of reactive side groups to monomers are potential applications .
Custom Synthesis and Bulk Manufacturing
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is available for custom synthesis and bulk manufacturing. Researchers can inquire about its availability and explore its potential applications .
Propriétés
IUPAC Name |
methyl 2-(5-methoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(13)17-3)9-6-8(16-2)4-5-10(9)12(14)15/h4-6H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOYWMWOHYSSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)


![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)
![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)
![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)
